4,6-Bis[(4-nitrophenyl)carbamoyl]benzene-1,3-dicarboxylic acid
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Overview
Description
4,6-Bis[(4-nitrophenyl)carbamoyl]benzene-1,3-dicarboxylic acid is an organic compound characterized by its complex aromatic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Bis[(4-nitrophenyl)carbamoyl]benzene-1,3-dicarboxylic acid typically involves multi-step organic reactions. One common method includes the nitration of benzene derivatives followed by carbamoylation. The reaction conditions often require the use of strong acids like sulfuric acid and nitric acid for nitration, and carbamoylation is achieved using phosgene or similar reagents under controlled temperatures and pressures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4,6-Bis[(4-nitrophenyl)carbamoyl]benzene-1,3-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions are common, where the nitro groups can be replaced by other functional groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield amines, while oxidation can lead to the formation of carboxylic acids.
Scientific Research Applications
4,6-Bis[(4-nitrophenyl)carbamoyl]benzene-1,3-dicarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 4,6-Bis[(4-nitrophenyl)carbamoyl]benzene-1,3-dicarboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pathways involved often include oxidative stress and modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
4,6-Bis[(4-aminophenyl)carbamoyl]benzene-1,3-dicarboxylic acid: Similar structure but with amino groups instead of nitro groups.
4,6-Bis[(4-methylphenyl)carbamoyl]benzene-1,3-dicarboxylic acid: Contains methyl groups instead of nitro groups.
Uniqueness
4,6-Bis[(4-nitrophenyl)carbamoyl]benzene-1,3-dicarboxylic acid is unique due to its nitro functional groups, which impart distinct chemical reactivity and biological activity. This makes it particularly useful in applications requiring specific interactions with biological molecules or in the synthesis of complex organic compounds.
Properties
CAS No. |
185252-57-7 |
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Molecular Formula |
C22H14N4O10 |
Molecular Weight |
494.4 g/mol |
IUPAC Name |
4,6-bis[(4-nitrophenyl)carbamoyl]benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C22H14N4O10/c27-19(23-11-1-5-13(6-2-11)25(33)34)15-9-16(18(22(31)32)10-17(15)21(29)30)20(28)24-12-3-7-14(8-4-12)26(35)36/h1-10H,(H,23,27)(H,24,28)(H,29,30)(H,31,32) |
InChI Key |
HUYQYLRJTGUSLS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CC(=C(C=C2C(=O)O)C(=O)O)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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